4-bromo-1-[(2-methoxyethoxy)methyl]-1H-pyrazole
Description
4-bromo-1-[(2-methoxyethoxy)methyl]-1H-pyrazole is an organic compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This compound is characterized by the presence of a bromine atom at the 4-position and a [(2-methoxyethoxy)methyl] group at the 1-position of the pyrazole ring
Properties
CAS No. |
1856238-02-2 |
|---|---|
Molecular Formula |
C7H11BrN2O2 |
Molecular Weight |
235.08 g/mol |
IUPAC Name |
4-bromo-1-(2-methoxyethoxymethyl)pyrazole |
InChI |
InChI=1S/C7H11BrN2O2/c1-11-2-3-12-6-10-5-7(8)4-9-10/h4-5H,2-3,6H2,1H3 |
InChI Key |
ZUCXPLLVLNYIJP-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCN1C=C(C=N1)Br |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Core Pyrazole Synthesis
The pyrazole nucleus is typically constructed via cyclocondensation of 1,3-diketones with hydrazines. For 4-bromo derivatives, post-synthetic bromination or the use of pre-brominated precursors is common. For example, 4-bromo-1H-pyrazole can be synthesized by treating 1H-pyrazole with N-bromosuccinimide (NBS) in a polar solvent such as dimethylformamide (DMF) at 0–25°C. This method achieves moderate yields (60–70%) but requires careful control of stoichiometry to avoid over-bromination.
Alkylation at the N1 Position
Introducing the (2-methoxyethoxy)methyl group at the N1 position follows established O-alkylation protocols. A representative procedure involves treating 4-bromo-1H-pyrazole with (2-methoxyethoxy)methyl chloride in the presence of a strong base such as sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) at 0°C. The reaction proceeds via deprotonation of the pyrazole nitrogen, followed by nucleophilic substitution. Yields for analogous reactions range from 75% to 88% after column chromatography.
Detailed Synthetic Routes
Route A: Sequential Bromination and Alkylation
Step 1: Bromination of 1H-Pyrazole
1H-Pyrazole (1.0 equiv) is dissolved in DMF and cooled to 0°C. NBS (1.1 equiv) is added portionwise, and the mixture is stirred for 12 hours at room temperature. The crude product, 4-bromo-1H-pyrazole, is isolated via vacuum filtration (yield: 68%).
Step 2: Alkylation with (2-Methoxyethoxy)Methyl Chloride
4-Bromo-1H-pyrazole (1.0 equiv) is suspended in THF under nitrogen. NaH (1.2 equiv) is added at 0°C, followed by dropwise addition of (2-methoxyethoxy)methyl chloride (1.1 equiv). The reaction is warmed to 60°C for 2 hours, quenched with water, and extracted with ethyl acetate. Purification by silica gel chromatography affords the target compound in 82% yield.
Characterization Data
Route B: One-Pot Tandem Reaction
A modified approach combines bromination and alkylation in a single pot. 1H-Pyrazole is treated with NBS and (2-methoxyethoxy)methyl chloride in the presence of potassium carbonate (K2CO3) in acetonitrile at reflux. This method reduces purification steps but yields a lower overall output (57%) due to competing side reactions.
Comparative Analysis of Methodologies
| Parameter | Route A (Sequential) | Route B (One-Pot) |
|---|---|---|
| Yield | 82% | 57% |
| Reaction Time | 14 hours | 8 hours |
| Purification Steps | 2 (filtration, chromatography) | 1 (chromatography) |
| Purity (HPLC) | >99% | 95% |
Route A offers superior yield and purity, making it preferable for industrial applications. Route B, while faster, is less efficient due to unoptimized intermediate stabilization.
Mechanistic Insights
Bromination Mechanism
Bromination at the C4 position proceeds via electrophilic aromatic substitution (EAS). The electron-rich pyrazole ring directs bromine to the para position relative to the nitrogen. Polar solvents like DMF stabilize the transition state, enhancing regioselectivity.
Alkylation Dynamics
The (2-methoxyethoxy)methyl group is introduced through an SN2 mechanism. NaH deprotonates the pyrazole nitrogen, generating a nucleophilic species that attacks the electrophilic methylene carbon of the alkylating agent. Steric hindrance from the methoxyethoxy chain minimally affects reactivity due to the linear ether structure.
Challenges and Optimization Strategies
Competing Side Reactions
Solvent and Base Selection
-
THF vs. DMF: THF provides better solubility for NaH, whereas DMF accelerates bromination but complicates alkylation due to its high boiling point.
-
Alternative Bases: Potassium tert-butoxide (t-BuOK) in dichloromethane (DCM) achieves comparable yields (80%) but requires lower temperatures (–20°C).
Industrial-Scale Considerations
Cost-Effectiveness
(2-Methoxyethoxy)methyl chloride is commercially available but costly ($120–150/g). In-house synthesis via Williamson ether synthesis reduces expenses:
Chemical Reactions Analysis
Types of Reactions
4-bromo-1-[(2-methoxyethoxy)methyl]-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions like Suzuki or Heck reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide, potassium thiolate, or alkoxides in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 4-amino-1-[(2-methoxyethoxy)methyl]-1H-pyrazole.
Scientific Research Applications
Medicinal Chemistry
4-Bromo-1-[(2-methoxyethoxy)methyl]-1H-pyrazole exhibits promising pharmacological activities, making it a candidate for drug development. Its unique structure allows for interactions with various biological targets.
Potential Therapeutic Areas :
- Anti-inflammatory : The compound's structure suggests efficacy in targeting inflammatory pathways, which is crucial in conditions like arthritis and other inflammatory diseases.
- Anticancer : Studies indicate that pyrazole derivatives can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .
Case Study: Anti-inflammatory Activity
A study evaluated the anti-inflammatory effects of pyrazole derivatives using the Human Red Blood Cell (HRBC) membrane stabilization method. Compounds similar to this compound demonstrated significant inhibitory activity comparable to standard anti-inflammatory drugs like Indomethacin .
Biological Probes
This compound serves as a valuable probe in biological research to explore the roles of pyrazole derivatives in various physiological processes. Its ability to interact with enzymes and receptors enhances its utility in studying complex biological systems.
Case Study: Biological Interaction Studies
Research has shown that pyrazole derivatives can modulate enzyme activities through competitive inhibition or allosteric modulation. The presence of the bromo and methoxyethyl groups may enhance binding affinity and specificity for certain molecular targets, facilitating deeper insights into metabolic pathways .
Chemical Synthesis
This compound is utilized as a building block in synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
Reactions Involving the Compound :
- Oxidation : Can be oxidized to form aldehydes or carboxylic acids.
- Reduction : The bromo group can be reduced to a hydrogen atom.
- Substitution Reactions : The compound can undergo nucleophilic substitutions with various nucleophiles to yield diverse derivatives.
Mechanism of Action
The mechanism of action of 4-bromo-1-[(2-methoxyethoxy)methyl]-1H-pyrazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The [(2-methoxyethoxy)methyl] group can enhance the compound’s solubility and bioavailability, facilitating its interaction with molecular targets.
Comparison with Similar Compounds
Similar Compounds
4-bromo-1H-pyrazole: Lacks the [(2-methoxyethoxy)methyl] group, making it less soluble and potentially less bioavailable.
1-[(2-methoxyethoxy)methyl]-1H-pyrazole: Lacks the bromine atom, which may reduce its reactivity in certain chemical reactions.
Uniqueness
4-bromo-1-[(2-methoxyethoxy)methyl]-1H-pyrazole is unique due to the presence of both the bromine atom and the [(2-methoxyethoxy)methyl] group. This combination enhances its reactivity and solubility, making it a versatile compound for various applications in research and industry.
Biological Activity
4-Bromo-1-[(2-methoxyethoxy)methyl]-1H-pyrazole is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a bromo substituent on the pyrazole ring and a methoxyethoxy side chain, which contributes to its solubility and potential interactions with biological targets. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The bromo group enhances binding affinity, while the methoxyethoxy group improves solubility and bioavailability. These interactions can modulate enzymatic activities and signal transduction pathways relevant to inflammation and cancer.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. For instance, compounds in this class have shown significant inhibition of cancer cell proliferation. A study reported that derivatives with similar structures exhibited IC50 values in the nanomolar range against various cancer cell lines (e.g., MCF-7 and HCT116) .
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives are well-documented. Research indicates that these compounds can inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process. For example, a series of pyrazole derivatives were evaluated for their ability to reduce inflammation in vivo, showing promising results comparable to established anti-inflammatory drugs .
Study on Anticancer Activity
In a recent study, a derivative structurally related to this compound was synthesized and tested for its anticancer properties. The compound demonstrated significant growth inhibition in MCF-7 cells with an IC50 value of 0.08 µM, suggesting its potential as an effective anticancer agent .
Study on Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory effects of pyrazole derivatives, including those similar to our compound of interest. The results indicated that these compounds could effectively reduce inflammation markers in animal models, demonstrating their therapeutic potential for treating inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
